2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
CAS No.:
Cat. No.: VC16401614
Molecular Formula: C22H17NO4
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17NO4 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-methyl-4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione |
| Standard InChI | InChI=1S/C22H17NO4/c1-14-21(25)23(22(26)18-8-4-5-9-20(18)27-14)13-19(24)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14H,13H2,1H3 |
| Standard InChI Key | DWXKLOWTBYSROV-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Overview of the Compound
The compound “2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione” belongs to the class of benzoxazepine derivatives. These compounds typically feature a fused heterocyclic ring system containing oxygen and nitrogen atoms. The specific structure of this compound includes:
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Core Structure: A 1,4-benzoxazepine ring with two ketone groups at positions 3 and 5.
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Substituents:
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A methyl group at position 2.
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A side chain at position 4 containing a naphthalene moiety linked via a ketoethyl group.
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Functional Groups
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Benzoxazepine Ring: This seven-membered heterocyclic ring contains both oxygen and nitrogen atoms, contributing to its unique chemical reactivity.
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Ketone Groups: The dione structure at positions 3 and 5 provides sites for potential nucleophilic or electrophilic reactions.
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Naphthalene Substituent: The aromatic naphthalene group enhances the compound's hydrophobicity and may influence its interaction with biological targets.
Potential Applications
Compounds with similar structures are often studied for their biological activities, including:
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Anticancer properties.
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Antimicrobial effects.
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Central nervous system activity (e.g., as antidepressants or anxiolytics).
Synthesis Pathways
While no specific synthesis pathway is provided in the search results, benzoxazepine derivatives are typically synthesized through:
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Cyclization Reactions: Starting from o-hydroxyaryl amides or related precursors.
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Functionalization: Introduction of substituents like the naphthalene group through Friedel-Crafts acylation or other coupling reactions.
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR for structural elucidation.
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Chemical shifts corresponding to aromatic protons (naphthalene) and ketone groups.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for ketones (C=O stretching) and aromatic rings (C-H stretching).
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X-Ray Crystallography:
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For detailed three-dimensional structural analysis.
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Biological Activity
Benzoxazepine derivatives are known for diverse pharmacological properties. Hypothetical activities for this compound could include:
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Enzyme Inhibition: Targeting enzymes with affinity for planar aromatic systems or keto groups.
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DNA Intercalation: Due to the naphthalene moiety, which may interact with DNA bases.
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